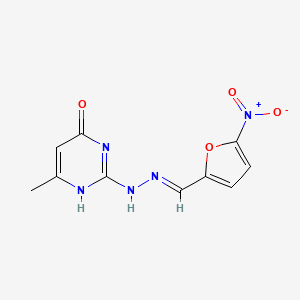
4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide is a useful research compound. Its molecular formula is C10H11BrN2S and its molecular weight is 271.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds often target enzymes or proteins essential for the survival and replication of the pathogens .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the reuptake of monoamines by neurons, and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase . This could potentially alter neurotransmitter levels in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways involving monoamine neurotransmitters . Changes in these pathways can have significant downstream effects, including alterations in mood, cognition, and motor control.
Pharmacokinetics
Similar compounds have been shown to be soluble in water and other polar solvents , which could potentially affect their absorption and distribution in the body. The metabolism of similar compounds has been studied in rats and humans, and the metabolites can be detected in urine after usage .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities . For instance, certain compounds have displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Análisis Bioquímico
Biochemical Properties
4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to the formation of various metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.BrH/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLGFKXSWZERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=[NH+]2)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7E)-2-[(4-nitrobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B7776792.png)
![[3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-yl](thien-2-yl)methanone](/img/structure/B7776793.png)

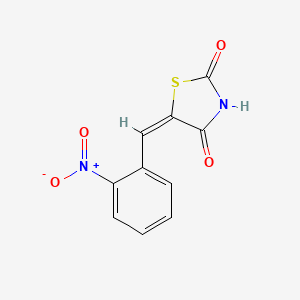
![N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine](/img/structure/B7776820.png)
![N-[(4-chlorophenyl)sulfonyl]glycylglycine](/img/structure/B7776827.png)
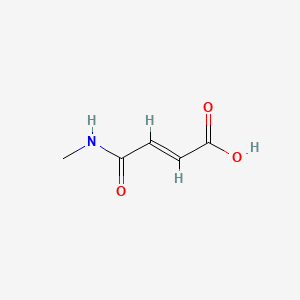
methanone](/img/structure/B7776848.png)
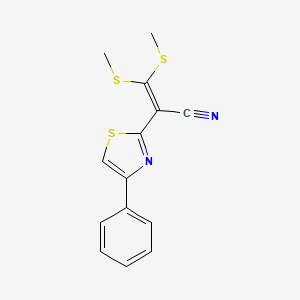
![dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate](/img/structure/B7776862.png)
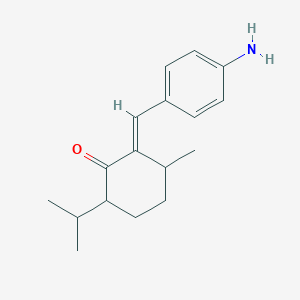
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro](/img/structure/B7776885.png)
